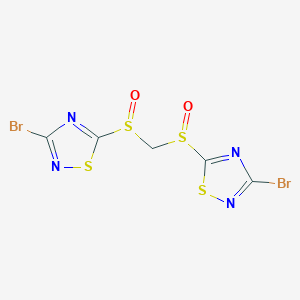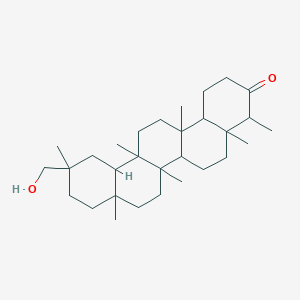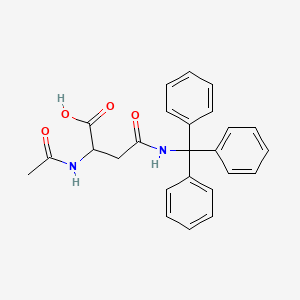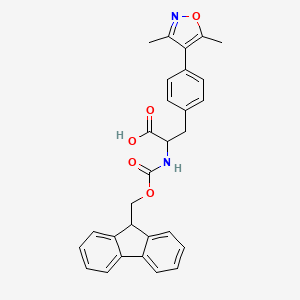
(Z)-Diisopropyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Diisopropyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Diisopropyldiazene typically involves the reaction of isopropylamine with nitrous acid, resulting in the formation of the diazene compound. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process can be summarized as follows:
- Isopropylamine is treated with sodium nitrite in the presence of hydrochloric acid to generate nitrous acid in situ.
- The nitrous acid reacts with isopropylamine to form the diazene compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction would involve similar principles, with additional considerations for safety, yield optimization, and cost-effectiveness.
化学反応の分析
Types of Reactions: (Z)-Diisopropyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Isopropylamines.
Substitution: Various substituted diazene derivatives.
科学的研究の応用
(Z)-Diisopropyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-Diisopropyldiazene involves its interaction with various molecular targets. The diazene group can participate in electron transfer reactions, influencing the reactivity of the compound. The specific pathways and targets depend on the context of its application, such as its role in synthetic chemistry or potential biological effects.
類似化合物との比較
(E)-Diisopropyldiazene: The geometric isomer of (Z)-Diisopropyldiazene, differing in the spatial arrangement of the isopropyl groups.
Other Diazene Compounds: Compounds like azobenzene and diazomethane share the diazene functional group but differ in their substituents and properties.
Uniqueness: this compound is unique due to its specific isomeric form, which can influence its reactivity and interactions compared to its (E)-isomer and other diazene compounds. Its distinct structural features make it a valuable compound for targeted research and applications.
特性
CAS番号 |
23201-84-5 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
di(propan-2-yl)diazene |
InChI |
InChI=1S/C6H14N2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChIキー |
BXCOOPLIKAAONJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N=NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)

![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)


![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)



![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)

